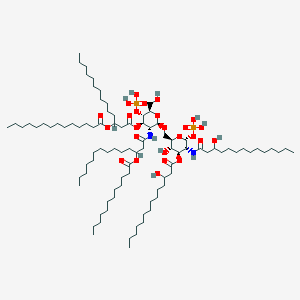

diphospho hexaacyl lipid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diphospho hexaacyl lipid A is a member of lipid As.

Wissenschaftliche Forschungsanwendungen

1. Matrix for MALDI MS Imaging

Diphospho hexaacyl lipid A has been utilized in matrix-assisted laser desorption/ionization (MALDI) for mass spectrometry imaging (MSI) of brain tissues. It shows minimal background signals for small molecule analysis and facilitates the detection of various lipids (Ibrahim et al., 2017).

2. Activation of Protein Kinase C

Hexaacyl diphosphoryl lipid A has been identified as an activator of protein kinase C from rabbit brain. It substitutes for phosphatidylserine and does not compete for binding to the phorbol dibutyrate receptor site, indicating a unique activation mechanism (Ellis et al., 1987).

3. Study of Membrane Channel Activity

Diphytanolphosphatidylcholine (DPhPC), a lipid related to diphospho hexaacyl lipid A, is commonly used in studying membrane channel activity. Molecular dynamics simulations of hydrated DPhPC bilayers provide insights into its behavior under varying conditions (Husslein et al., 1998).

4. Investigating Biological Activities and Membrane Interaction

The intrinsic conformation of lipid A, including diphospho hexaacyl lipid A, correlates directly to its biological activities. Studies show how these activities are related to its conical molecular shape and the tilt angle of its backbone (Seydel et al., 2000).

5. Structural Analysis of Lipid A

Research on lipid A from various sources, including its diphosphoryl form, has provided detailed insights into its structural characteristics. This includes its interaction with proteins and role in bacterial virulence factors (Takayama et al., 1986).

6. Endosomal Escape in Gene Therapy

Diphospho hexaacyl lipid A-related studies have contributed to understanding the mechanisms of endosomal escape crucial for gene delivery and transfection efficacy in gene therapy applications (Zuhorn et al., 2005).

Eigenschaften

Produktname |

diphospho hexaacyl lipid A |

|---|---|

Molekularformel |

C94H178N2O25P2 |

Molekulargewicht |

1798.4 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate |

InChI |

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75?,76?,77?,78?,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |

InChI-Schlüssel |

GZQKNULLWNGMCW-NZGSIBBDSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)

![N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide](/img/structure/B1211690.png)

![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)

![2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211693.png)

![1-Phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea](/img/structure/B1211694.png)

![1H-Pyrido[3,4-b]indol-1-one, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B1211700.png)

![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)